

# An In-Depth Technical Guide to N-Phenylmaleamic Acid: Discovery and History

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## Compound of Interest

Compound Name: *N-Phenylmaleamic acid*

Cat. No.: B147418

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This technical guide provides a comprehensive overview of **N-Phenylmaleamic acid**, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, and physicochemical properties. Detailed experimental protocols and structured data presentation are included to facilitate practical application and further research.

## Discovery and History

The discovery of **N-Phenylmaleamic acid**, also known as maleanilic acid, is intrinsically linked to the broader exploration of reactions between anhydrides and amines in the 19th century. While pinpointing a single discoverer and a definitive date proves challenging based on currently available digitized records, the synthesis of **N-Phenylmaleamic acid** represents a classic example of nucleophilic acyl substitution. This type of reaction was well within the synthetic repertoire of chemists in the latter half of the 1800s.

The reaction between maleic anhydride and aniline is a facile and high-yielding process, suggesting that **N-Phenylmaleamic acid** was likely prepared and characterized as an intermediate long before its more complex derivatives were extensively studied. Its primary role in chemical literature has been as a precursor to N-phenylmaleimide, a compound of significant interest in polymer science and as a dienophile in Diels-Alder reactions.

A well-documented and reliable method for the preparation of **N-Phenylmaleamic acid** was published in the esteemed "Organic Syntheses" collection, which serves as a testament to its

importance and established role in organic chemistry.[\[1\]](#) This procedure, or variations thereof, has been a standard method for accessing this compound for decades.

## Physicochemical Properties

**N-Phenylmaleamic acid** is a white to off-white or cream-colored solid at room temperature.[\[1\]](#) [\[2\]](#) It is characterized by its limited solubility in non-polar solvents and greater solubility in polar organic solvents. The presence of both a carboxylic acid and an amide functional group allows it to exhibit both acidic and basic properties.

## Quantitative Data Summary

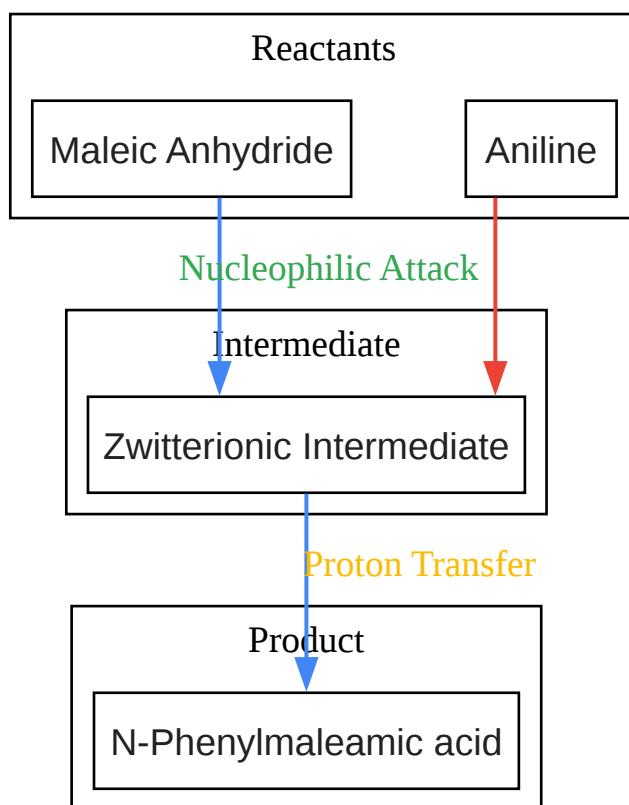
Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	191.18 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	201-202 °C	<a href="#">[1]</a>
Appearance	Fine, cream-colored powder	<a href="#">[1]</a>
Solubility	Soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents.	<a href="#">[2]</a>

## Synthesis of N-Phenylmaleamic Acid

The most common and efficient method for the synthesis of **N-Phenylmaleamic acid** is the direct reaction of maleic anhydride with aniline.[\[2\]](#)[\[6\]](#) This reaction is an exothermic nucleophilic addition of the amine to one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring. The reaction proceeds in high yield, often quantitatively.[\[6\]](#)[\[7\]](#)

## Reaction Pathway

The synthesis of **N-Phenylmaleamic acid** from maleic anhydride and aniline can be visualized as a straightforward two-step process at the molecular level: nucleophilic attack followed by proton transfer.



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Caption: Synthesis of **N-Phenylmaleamic acid**.

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **N-Phenylmaleamic acid**, adapted from a well-established procedure.[1]

### Synthesis of N-Phenylmaleamic acid

Materials:

- Maleic anhydride (196 g, 2 moles)
- Aniline (186 g, 2 moles)
- Ethyl ether (2.7 L)

**Apparatus:**

- 5-L three-necked flask
- Paddle-type stirrer
- Reflux condenser
- Dropping funnel
- Ice bath
- Suction filtration apparatus

**Procedure:**

- In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.
- Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether through the dropping funnel. The addition can be as rapid as the condenser allows.
- A thick suspension will form. Stir this suspension at room temperature for 1 hour.
- Cool the flask in an ice bath to 15–20°C.
- Collect the product by suction filtration. The resulting product is a fine, cream-colored powder.
- The yield is typically between 371–374 g (97–98%). The product has a melting point of 201–202°C and is suitable for most subsequent reactions without further purification.

## Conclusion

**N-Phenylmaleamic acid**, a compound with a rich history intertwined with the fundamentals of organic chemistry, continues to be a valuable and versatile intermediate. Its straightforward and high-yielding synthesis, coupled with its useful chemical handles, ensures its continued

relevance in both academic research and industrial applications, particularly in the synthesis of polymers and fine chemicals. The detailed protocols and data presented in this guide are intended to support and inspire further innovation in these fields.

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